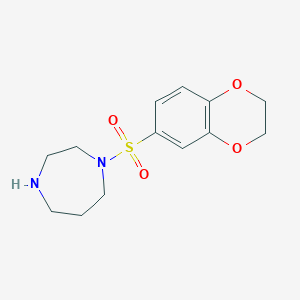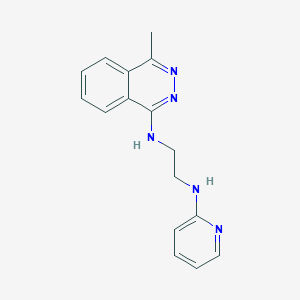
N1-(4-methylphthalazin-1-yl)-N2-(pyridin-2-yl)ethane-1,2-diamine
説明
N1-(4-methylphthalazin-1-yl)-N2-(pyridin-2-yl)ethane-1,2-diamine, also known as 4-methylphthalazin-1-ylpyridin-2-ylethane-1,2-diamine or 4-MEPE, is a novel small molecule that has been studied for its potential applications in various scientific research fields. 4-MEPE has been found to possess a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant properties. In addition, 4-MEPE has also been shown to modulate cell growth, differentiation, and apoptosis. This article will provide a comprehensive overview of 4-MEPE, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学的研究の応用
Reactivity with Nitric Oxide
- Kumar, Kalita, and Mondal (2013) explored the reactivity of Cu(II) complexes with similar ligands, including N1,N2-bis((pyridin-2-yl)methyl)ethane-1,2-diamine, in the presence of nitric oxide. They found that ligand frameworks significantly influence the reduction mechanism of a Cu(II) center by nitric oxide, emphasizing the structural role in chemical reactions (Kumar, Kalita, & Mondal, 2013).
Crystal Packing and Molecular Interactions
- Lai, Mohr, and Tiekink (2006) studied similar compounds to understand the importance of C–H⋯N, C–H⋯π, and π⋯π interactions in crystal packing. This research highlights how molecular structures and interactions influence the formation of complex structures (Lai, Mohr, & Tiekink, 2006).
Antibacterial Evaluation and Molecular Docking
- Al‐Janabi, Elzupir, and Yousef (2020) synthesized novel Schiff bases including compounds related to the query molecule for antibacterial evaluation. They also conducted molecular docking studies indicating potential as SARS-CoV-2 inhibitors, suggesting biomedical applications (Al‐Janabi, Elzupir, & Yousef, 2020).
Corrosion Inhibition
- Das et al. (2017) researched cadmium(II) Schiff base complexes, including ligands similar to the query molecule, for their corrosion inhibition properties on mild steel. This study presents a bridge between coordination chemistry and material science, particularly in corrosion engineering (Das et al., 2017).
Ethylene Oligomerization Catalysts
- Nyamato, Ojwach, and Akerman (2016) synthesized amine analogues of imine compounds, including 2-methoxy-N-((pyridin-2-yl)methylene)ethanamine, for use in nickel(II) complexes as catalysts in ethylene oligomerization. This research contributes to the field of industrial catalysis (Nyamato, Ojwach, & Akerman, 2016).
Structural Diversity in Mn(II) Complexes
- Karmakar et al. (2006) synthesized a family of Mn(II) complexes with tetradentate ligands, including compounds structurally similar to the query molecule, revealing significant structural diversity and novel features. This study has implications for the design of new materials and chemical structures (Karmakar et al., 2006).
特性
IUPAC Name |
N'-(4-methylphthalazin-1-yl)-N-pyridin-2-ylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-12-13-6-2-3-7-14(13)16(21-20-12)19-11-10-18-15-8-4-5-9-17-15/h2-9H,10-11H2,1H3,(H,17,18)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWIBHKRJFUHLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)NCCNC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-methylphthalazin-1-yl)-N2-(pyridin-2-yl)ethane-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid](/img/structure/B1416082.png)
![4-[2-Bromo-6-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416083.png)
![4-[3-Fluoro-2-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416084.png)
![1-[1-(2-Methoxyethyl)piperidin-4-YL]methanamine](/img/structure/B1416088.png)
![N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine](/img/structure/B1416089.png)
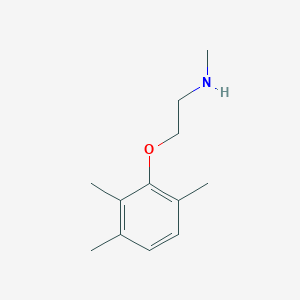
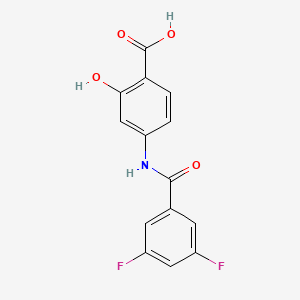
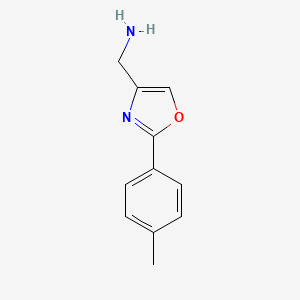
![4-(5-Fluoropyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416096.png)
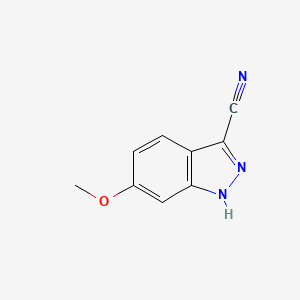
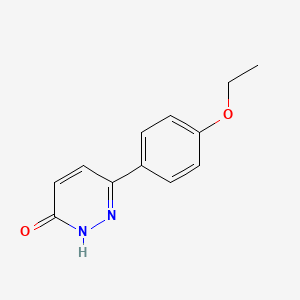
![[2-(Methoxymethoxy)phenyl][4-(methoxymethoxy)phenyl]methanone](/img/structure/B1416100.png)
![1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1416101.png)
